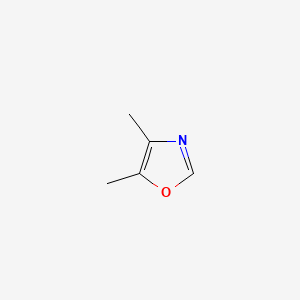

4,5-Dimethyloxazole

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemistry

Oxazoles are a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. tandfonline.comsemanticscholar.orgresearchgate.net This structural motif is a key component in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comjournalajst.comtandfonline.comsemanticscholar.orgontosight.aiontosight.aiontosight.aiontosight.aiontosight.ai The oxazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows it to bind effectively to enzymes and receptors, making it a valuable scaffold in drug discovery. tandfonline.comtandfonline.comsemanticscholar.org

The chemistry of oxazoles is rich and varied. The ring system can undergo electrophilic substitution, primarily at the C5 position, especially when activated by electron-donating groups. tandfonline.com Nucleophilic substitution is less common but can occur, particularly at the C2 position if a good leaving group is present. tandfonline.com Furthermore, oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as dienes to form pyridines, which are precursors to essential molecules like vitamin B6. wikipedia.org The thermal stability of the oxazole ring is another notable feature. tandfonline.com

The synthesis of the oxazole core can be achieved through various methods, with the Robinson-Gabriel synthesis and the van Leusen reaction being classic examples. More contemporary methods continue to be developed, including one-pot syntheses and cascade reactions, to improve efficiency and yield. researchgate.net

Significance of Methyl Substitution in Oxazole Ring Systems

The substitution pattern on the oxazole ring significantly influences its physical, chemical, and biological properties. ontosight.ai Methyl groups, in particular, play a crucial role in modifying these characteristics. The presence of methyl groups, as in 4,5-Dimethyloxazole, can impact the molecule in several ways:

Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the oxazole ring. This enhanced electron density can affect the ring's aromaticity and its reactivity towards electrophiles.

Steric Effects: The size of the methyl groups can introduce steric hindrance, which can influence the regioselectivity of reactions by blocking certain positions on the ring from attack.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity (fat-solubility) of a molecule. This can be a critical factor in the context of medicinal chemistry, as it can affect a compound's ability to cross biological membranes. ontosight.ai

Metabolic Stability: Methyl groups can sometimes protect a molecule from metabolic degradation by blocking sites that are susceptible to enzymatic attack.

Quantum chemical calculations have been employed to study the effect of methyl substitution on the electronic structure of oxazoles. These studies have shown that increasing the number of methyl groups can decrease the ionization potential and the HOMO-LUMO energy gap, suggesting an increase in reactivity. rjpbcs.com For instance, in one study, 2,4,5-trimethyloxazole (B1265906) was predicted to be the most reactive among the studied oxazole systems. rjpbcs.com

Research Trajectory and Future Prospects of this compound Studies

Research on this compound and its derivatives is multifaceted, spanning various chemical disciplines. A significant area of investigation is in the development of novel synthetic methodologies. For example, recent research has explored the one-pot synthesis of 2-substituted-4,5-dimethyloxazoles from amides and acetylene (B1199291) gas, offering a cascade assembly approach. researchgate.net Another synthetic route involves the preparation of 2-(1-chloroalkyl)-4,5-dimethyloxazoles, which can serve as versatile intermediates for further functionalization. thieme-connect.com

The applications of this compound derivatives are also a key focus of ongoing research. In medicinal chemistry, these compounds are investigated for their potential as therapeutic agents. For instance, Schiff bases derived from 2-(p-aminobenzenesulphonamido)-4,5-dimethyloxazole have been studied for their coordination with metals, a strategy that can lead to new metallodrugs. ajrconline.org

Furthermore, this compound has been identified in the flavor and fragrance industry, contributing to the aroma of foods like roasted potatoes. fragranceu.comfragranceu.comfoodb.ca This suggests potential applications in food chemistry and technology.

Future research on this compound is likely to continue in these areas, with an emphasis on:

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods.

Medicinal Chemistry: Exploring a wider range of biological activities and identifying specific molecular targets.

Materials Science: Investigating the incorporation of this compound units into polymers and other materials to impart specific properties. ontosight.aiontosight.ai

Click Chemistry: Utilizing functionalized ethynyl (B1212043) oxazoles, including those with the 4,5-dimethyl substitution pattern, as versatile reagents. chemrxiv.org

Below is a table summarizing some key data for this compound:

| Property | Value |

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.12 g/mol nih.gov |

| CAS Number | 20662-83-3 nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVORRVFKHZLJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174703 | |

| Record name | 4,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-83-3 | |

| Record name | 4,5-Dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4,5 Dimethyloxazole and Its Derivatives

Contemporary Approaches to Oxazole (B20620) Ring Formation with Emphasis on 4,5-Disubstitution

The challenge in synthesizing 4,5-disubstituted oxazoles lies in achieving regioselective control. Several classical and modern methods have been developed and refined to address this challenge, offering various pathways to these valuable compounds. thieme-connect.comrsc.org

Cyclization Reactions

Cyclization reactions are the cornerstone of oxazole synthesis. These methods typically involve the formation of the five-membered ring from acyclic precursors through the creation of C-O and C-N bonds.

The Robinson-Gabriel synthesis, first described in 1909 and 1910, is a classic method for preparing oxazoles. wikipedia.orgijpsonline.com The reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones, typically in the presence of a strong acid like sulfuric acid or phosphorus oxychloride. wikipedia.orgmdpi.com

Modern adaptations have expanded the scope and utility of this reaction. For instance, a solid-phase version has been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Another significant advancement is the one-pot synthesis of oxazoles from β-hydroxy amides, which proceeds through a tandem oxidation and cyclodehydration sequence. organic-chemistry.org A notable extension by Wipf and colleagues allows for the synthesis of substituted oxazoles from readily available amino acid derivatives through the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Furthermore, a combined Ugi and Robinson-Gabriel synthesis has been reported, where the Ugi reaction intermediate is ideally suited for Robinson-Gabriel cyclodehydration. wikipedia.orgnih.gov

| Robinson-Gabriel Synthesis Adaptation | Key Features | Reference |

| Solid-Phase Synthesis | Utilizes trifluoroacetic anhydride; 2-acylamidoketone linked to a benzhydrylic-type linker. | wikipedia.org |

| From β-hydroxy amides | One-pot protocol involving oxidation and cyclodehydration. | organic-chemistry.org |

| From Amino Acid Derivatives | Side-chain oxidation of β-keto amides with Dess-Martin reagent followed by cyclodehydration. | wikipedia.org |

| Ugi/Robinson-Gabriel Tandem | Ugi reaction intermediate undergoes cyclodehydration. | wikipedia.orgnih.gov |

The Fischer-Oxazole synthesis, discovered by Emil Fischer in 1896, traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org Both aromatic and aliphatic compounds can be used as reactants. wikipedia.org

Innovations in this method have focused on expanding its substrate scope and improving its efficiency. While the classic Fischer synthesis is primarily for 2,5-disubstitution, modern synthetic strategies often employ other methods for achieving a 4,5-disubstitution pattern. However, the principles of acid-catalyzed cyclization from the Fischer synthesis have inspired other methodologies. For example, recent research has led to the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, which can be seen as a conceptual evolution of the Fischer synthesis. wikipedia.org

The Van Leusen oxazole synthesis, developed in 1972, is a powerful method for preparing oxazoles, particularly 5-substituted ones, by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.comijpsonline.com A key intermediate in this reaction is an oxazoline (B21484), which eliminates p-toluenesulfinic acid to form the oxazole ring. ijpsonline.com

Significant improvements have been made to this protocol to allow for the synthesis of 4,5-disubstituted oxazoles. A one-pot synthesis has been developed where TosMIC is first alkylated with an aliphatic halide and then reacted with an aldehyde. thieme-connect.com A notable innovation is the use of ionic liquids as a green and recyclable solvent system, which has been shown to provide high yields of 4,5-disubstituted oxazoles. thieme-connect.comorganic-chemistry.orgnih.govresearchgate.net Optimization studies have identified potassium carbonate as an effective base in these systems. organic-chemistry.org This method is particularly effective for primary and secondary aliphatic halides, though less so for tertiary or aryl halides due to steric hindrance. organic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity. organic-chemistry.orgnih.gov Other advancements include microwave-assisted Van Leusen synthesis and the use of β-cyclodextrin as a supramolecular catalyst in aqueous media, which allows the reaction to proceed at lower temperatures with catalytic amounts of base. nih.govresearchgate.net

| Van Leusen Synthesis Improvement | Description | Key Advantages | Reference |

| One-Pot 4,5-Disubstitution | In-situ alkylation of TosMIC followed by reaction with an aldehyde. | Operational simplicity. | thieme-connect.com |

| Ionic Liquid Media | Use of ionic liquids like [bmim]Br as the solvent. | High yields, recyclability of the solvent. | organic-chemistry.orgnih.govresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | High yield, efficiency, broad substrate scope. | nih.gov |

| β-Cyclodextrin Catalysis | Employs β-cyclodextrin as a catalyst in water. | Green media, low temperature, catalytic base. | researchgate.net |

The cycloisomerization of N-propargylamides has emerged as a versatile and efficient method for the synthesis of polysubstituted oxazoles under mild conditions. ijpsonline.comijpsonline.com This reaction typically involves the use of a catalyst to promote the cyclization of the propargyl amide precursor. A transition metal-free approach utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to facilitate the cycloisomerization. researchgate.net This method has been successfully applied to a range of substrates to produce the desired oxazoles. researchgate.net

While specific details on the industrial synthesis of 4,5-dimethyloxazole via N-formyl alanine (B10760859) esters are not extensively documented in the provided search results, the general principles of N-formylation and subsequent cyclization are relevant. The formylation of amines, including amino acid esters, can be achieved using formic acid, often with azeotropic removal of water. scispace.com The resulting N-formyl derivative could then potentially undergo a cyclization reaction to form the oxazole ring. The synthesis of related isoxazole (B147169) structures, such as 3-amino-4,5-dimethylisoxazole, has been achieved on a multi-mole scale starting from precursors like 2-methyl-2-butenenitrile, highlighting the feasibility of large-scale heterocyclic synthesis. acs.orgacs.org The synthesis of 2-substituted-4,5-dimethyloxazoles has also been achieved through a cascade assembly of primary amides with acetylene (B1199291) gas. researchgate.net

Cycloisomerization Reactions of N-Propargylamides

Metal-Catalyzed and Organometallic Strategies for Oxazole Synthesis

The construction of the oxazole ring, a key structural motif in many biologically active compounds and functional materials, has been significantly advanced through the use of metal-catalyzed and organometallic reactions. These strategies offer high efficiency, selectivity, and functional group tolerance compared to classical methods. Transition metals like palladium, copper, nickel, and gold have emerged as powerful catalysts for creating substituted oxazoles, including derivatives of this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in oxazole chemistry has enabled the formation of complex derivatives through cross-coupling reactions. tandfonline.com Direct C-H arylation and Suzuki coupling are prominent palladium-catalyzed methods for functionalizing the oxazole core.

Detailed research has demonstrated that high regioselectivity can be achieved in the direct arylation of oxazoles. organic-chemistry.org By selecting specific phosphine (B1218219) ligands and solvent systems, the arylation can be directed to either the C-2 or C-5 position of the oxazole ring. For instance, palladium-catalyzed C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This control is crucial for the synthesis of precisely substituted oxazole derivatives.

The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, has been successfully applied to synthesize biphenyl-substituted oxazole derivatives. tandfonline.com In one study, 4-(4-bromophenyl)-2,5-dimethyloxazole was coupled with various substituted phenyl boronic acids using a palladium catalyst to yield novel biphenyl-substituted oxazoles. tandfonline.com Furthermore, palladium catalysis, sometimes in conjunction with a co-catalyst like copper iodide (CuI), is effective for the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides, providing the desired products in good yields. tandfonline.comsemanticscholar.org

Table 1: Overview of Palladium-Catalyzed Reactions for Oxazole Synthesis

| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature | Source(s) |

|---|---|---|---|---|

| Direct C-H Arylation | Palladium catalyst with task-specific phosphine ligands | Oxazoles, Aryl halides/triflates | Regiocontrolled arylation at C-2 or C-5 based on solvent polarity. | organic-chemistry.org |

| Suzuki Coupling | Palladium catalyst | 4-(4-bromophenyl)-2,5-dimethyloxazole, Phenyl boronic acids | Synthesis of biphenyl-substituted oxazole derivatives. | tandfonline.com |

| Direct Arylation | Pd(PPh₃)₄ / CuI | 4-substituted oxazole, Aryl bromide | Efficient synthesis of 2,4-disubstituted oxazoles. | tandfonline.comsemanticscholar.org |

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazole rings. A variety of copper-catalyzed methods have been developed, enabling the construction of polysubstituted oxazoles from diverse starting materials. tandfonline.comsemanticscholar.org

One notable method involves the copper(II) triflate-catalyzed reaction between α-diazoketones and amides to produce 2,4-disubstituted oxazoles. tandfonline.comijpsonline.com Another approach utilizes a copper-catalyzed, solvent-free oxidative annulation to synthesize 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org Additionally, a heterogeneous copper-catalyzed cascade oxidative cyclization between benzylamines and 1,3-dicarbonyl compounds has been developed to yield 2,4,5-trisubstituted oxazoles in good to excellent yields. researchgate.net

A specific and efficient two-step synthesis for 2-phenyl-4,5-substituted oxazoles relies on the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides as the key step. nih.gov This protocol is an improvement over previously reported methods that used silver carbonate. nih.gov The reaction of 1-alkynes with acyl azides in the presence of a copper(I) catalyst also provides a regioselective route to 2,5-disubstituted oxazoles. tandfonline.comsemanticscholar.org

Table 2: Selected Copper-Catalyzed Methodologies for Oxazole Synthesis

| Reaction Type | Catalyst | Starting Materials | Product Type | Source(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | Copper catalyst | Functionalized β-(methylthio)enamides | 2-phenyl-4,5-substituted oxazoles | nih.gov |

| Coupling/Cyclization | Copper(II) triflate [Cu(OTf)₂] | α-Diazoketones, Amides | 2,4-disubstituted oxazoles | tandfonline.comijpsonline.com |

| Oxidative Annulation | Copper catalyst | Not specified | 2,4,5-triarylated oxazoles | organic-chemistry.org |

| Cycloaddition | Copper(I) catalyst | 1-Alkynes, Acyl azides | 2,5-disubstituted oxazoles | tandfonline.comsemanticscholar.org |

Nickel catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, providing new pathways for oxazole synthesis. These methods are particularly valuable for coupling reactions involving less reactive electrophiles like aryl chlorides and phenol (B47542) derivatives. organic-chemistry.org

A significant advancement is the development of a one-pot Suzuki-Miyaura coupling reaction for producing 2,4,5-trisubstituted oxazoles. This reaction uses a nickel catalyst to couple a boronic acid with an oxazole precursor formed in situ from a carboxylic acid and an amino acid. tandfonline.comijpsonline.com This one-pot approach enhances efficiency by avoiding the isolation of intermediates.

Furthermore, nickel-catalyzed C-2 arylation of (benz)oxazoles has been achieved using a combination of an air-stable Ni(II) precatalyst and a specific phosphine ligand (e.g., CyPAd-DalPhos). organic-chemistry.org This system effectively couples oxazoles with a broad range of (hetero)aryl chlorides, pivalates, and tosylates, substrates that can be challenging for palladium-based catalysts. organic-chemistry.org

Table 3: Examples of Nickel-Catalyzed Reactions in Oxazole Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Source(s) |

|---|---|---|---|---|

| One-Pot Suzuki-Miyaura Coupling | Ni-catalyst | Carboxylic acid, Amino acid, Boronic acid | 2,4,5-trisubstituted oxazoles | tandfonline.comijpsonline.com |

Gold catalysis has gained prominence due to the unique reactivity of gold complexes as soft π-acids, which effectively activate alkynes and allenes for nucleophilic attack. bham.ac.uk This has led to the development of mild and efficient methods for synthesizing oxazole derivatives.

A common strategy involves the gold-catalyzed cycloisomerization of N-propargyl amides. informahealthcare.comresearchgate.net Catalysts like AuCl₃ can facilitate the 5-exo-dig cyclization of these substrates to yield substituted oxazoles under mild conditions. informahealthcare.com Another powerful gold-catalyzed reaction is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (like 8-methylquinoline (B175542) N-oxide). organic-chemistry.orginformahealthcare.com This intermolecular reaction, often catalyzed by complexes such as Ph₃PAuNTf₂, provides a general route to 2,5-disubstituted oxazoles. informahealthcare.com The combination of gold catalysis with radical chemistry has also been used to synthesize 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Table 4: Gold-Catalyzed Approaches to Oxazole Synthesis

| Reaction Type | Catalyst | Starting Materials | Key Transformation | Source(s) |

|---|---|---|---|---|

| Cycloisomerization | AuCl₃ | N-propargyl amides | 5-exo-dig cyclization | informahealthcare.com |

| [2+2+1] Annulation | Ph₃PAuNTf₂ | Terminal alkynes, Nitriles, Oxidant | Intermolecular formation of 2,5-disubstituted oxazoles. | organic-chemistry.orginformahealthcare.com |

Nickel-Catalyzed Reactions

Green Chemistry Approaches for Sustainable this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing sustainable synthetic methods that are energy-efficient, reduce waste, and utilize safer solvents and catalysts. nih.gov These approaches aim to minimize the environmental impact of chemical production while often providing benefits such as shorter reaction times and higher yields. mdpi.com For oxazole synthesis, techniques like microwave-assisted synthesis represent a major step towards more environmentally benign processes. nih.govmdpi.com

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry by using microwave irradiation to heat reactions directly and efficiently. nih.govmdpi.com This technique often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and reduced byproduct formation compared to conventional heating methods. mdpi.comvulcanchem.com

The synthesis of oxazole derivatives has greatly benefited from this technology. For instance, the reaction of p-substituted 2-bromoacetophenone (B140003) derivatives with urea (B33335) in dimethylformamide (DMF) under microwave irradiation produces 2,4-disubstituted oxazoles in high yields. vulcanchem.comijpsonline.com Similarly, a plausible synthetic route for 2-(4-bromophenyl)-4,5-dimethyloxazole (B8801264) involves the condensation of a precursor with acetamide (B32628) under microwave irradiation, achieving a 65% yield in just 15 minutes for analogous compounds. vulcanchem.com The Van Leusen oxazole synthesis, a [3+2] cycloaddition, can also be effectively performed under microwave irradiation in an isopropanol (B130326) medium to produce 5-substituted oxazoles. informahealthcare.com These examples highlight the capacity of microwave-assisted methods to accelerate and improve the efficiency of key reactions in oxazole synthesis. mdpi.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Method | Conditions | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|---|

| Synthesis of 2,4-disubstituted oxazoles | Conventional Heating | Reflux | Several hours | Moderate | vulcanchem.com |

| Synthesis of 2,4-disubstituted oxazoles | Microwave Irradiation | 138 °C | 20 minutes | High | tandfonline.com |

Ultrasound-Mediated Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. researchgate.net This technique offers several advantages, including enhanced reaction rates, higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netijpsonline.com

In the context of oxazole synthesis, ultrasound irradiation has been successfully employed. For instance, a domino reaction of benzoin (B196080) and substituted benzylamine (B48309) using 2-Iodoxybenzoic acid as an oxidant in dimethyl sulfoxide (B87167) was carried out under ultrasound irradiation, resulting in excellent yields of 2,4,5-trisubstituted oxazoles. ijpsonline.com Another study demonstrated the synthesis of 2-phenyloxazoline with high yield by reacting benzonitrile (B105546) and 2-aminoethanol in the presence of InCl3 under ultrasonic irradiation for 30 minutes. ijpsonline.com The application of ultrasound has also been combined with deep eutectic solvents (DES) for the synthesis of oxazole derivatives from 4-substituted phenacylbromide and amide derivatives, showcasing a significant reduction in reaction time and an increase in yield compared to thermal methods. ijpsonline.comresearchgate.net Specifically, an ultrasound-assisted method yielded 90% in just 8 minutes, while the thermal method required 3.5 hours to achieve a 69% yield. researchgate.net

Ultrasound has been utilized in the synthesis of benzoxazole (B165842) derivatives as well. One method involved the reaction of 2-amino-4-chlorophenol (B47367) with azo-linked substituted salicylic (B10762653) acid in ethanol (B145695) under silent conditions at room temperature, facilitated by ultrasound in a water bath. ijpsonline.com Another approach involved the alkylation of 4-hydroxy benzaldehyde, followed by condensation with 2-aminophenol (B121084) and subsequent cyclocondensation of the resulting Schiff bases, where ultrasound was one of the applied sustainable methods. mdpi.com

Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.org They have been effectively used as alternative reaction media in the synthesis of oxazoles, often leading to improved yields and simplified procedures.

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids such as [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org This method allows for high yields, and the ionic liquid can be reused multiple times without a significant drop in efficiency. ijpsonline.comorganic-chemistry.org Optimization studies showed that using K2CO3 as a base in [bmim]Br at room temperature provided the best results. organic-chemistry.org

Deep eutectic solvents, which are mixtures of salts and complexing agents, have also been employed in oxazole synthesis. researchgate.netcore.ac.uk A combination of ultrasound and a deep eutectic solvent was used for the reaction between 4-substituted phenacylbromide and amide derivatives, demonstrating the synergistic benefits of these green technologies. ijpsonline.com The use of DES has also been explored for the synthesis of 3,5-disubstituted isoxazoles and isoxazolines in a one-pot, three-step reaction, where the DES was found to be essential for the reaction to proceed and could be reused multiple times. acs.org

Continuous Flow Synthesis Techniques

Continuous flow synthesis has gained significant attention in organic synthesis due to its potential for safer, more efficient, and scalable production with reduced waste and solvent usage. ijpsonline.com This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.

A fully automated mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this system, equimolar mixtures of ethyl isocyanoacetate and an acid chloride in acetonitrile (B52724) are passed through a packed cartridge of a solid-supported base, leading to rapid intramolecular cyclization and the formation of the oxazole product in high yield and purity. durham.ac.uk The yield and kinetics were found to be dependent on the mixing time before contact with the immobilized base. durham.ac.uk

Biocatalysis in Oxazole Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. While specific examples of biocatalysis for the direct production of this compound are not extensively detailed in the provided search results, the use of natural clays (B1170129) as biocatalysts has been reported for the synthesis of 2,4-disubstituted oxazoles. tandfonline.comsemanticscholar.org This reaction involves the condensation of substituted acetophenone (B1666503) with urea and thiourea (B124793) in the presence of red, white, and black clay, providing good yields under green media conditions. tandfonline.comsemanticscholar.org Lipases, a type of enzyme, are widely used biocatalysts in industrial production for various applications, including pharmaceutical and organic synthesis. nih.gov

Solvent-Free Methods

Solvent-free synthesis represents a highly environmentally friendly approach by eliminating the use of volatile organic compounds. Several solvent-free methods for the synthesis of oxazoles have been reported.

A copper-catalyzed, solvent-free annulation method has been developed for the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under a molecular oxygen atmosphere at a mild temperature. organic-chemistry.orgacs.org Another example is the microwave-assisted synthesis of 2,5-disubstituted oxazoles from α-haloketones and amides under solvent-free conditions. nih.gov Additionally, a one-pot synthesis of 2-oxazoles or 2-thiazoles has been achieved under solvent-free conditions by reacting an aromatic nitrile with ethanolamine (B43304) or cysteamine (B1669678) hydrochloride in the presence of copper acetate (B1210297) as a catalyst. google.com

Electrochemical Synthesis of Oxazoles, Including 4,5-Disubstituted Variants

Electrochemical synthesis offers a green and mild alternative for organic transformations, as it often avoids the need for chemical oxidants and can be performed at room temperature. organic-chemistry.org

An efficient electrochemical method for the synthesis of polysubstituted oxazoles from ketones and acetonitrile has been developed. organic-chemistry.org This reaction proceeds via a Ritter-type reaction and oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. organic-chemistry.org The process is highly efficient, has a broad substrate scope, and does not require an external chemical oxidant. organic-chemistry.org The use of trifluoroacetic anhydride (TFAA) as a ketone activator was found to be crucial for the reaction. organic-chemistry.org

Mechanistic Investigations of Electrochemical Routes

Mechanistic studies of electrochemical oxazole synthesis provide valuable insights into the reaction pathways. For the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile, a proposed mechanism involves the formation of a vinyl trifluoroacetate (B77799) intermediate, followed by a nucleophilic attack by acetonitrile. organic-chemistry.org Cyclic voltammetry experiments and other analyses support this pathway. organic-chemistry.org

In a different electrochemical approach for the synthesis of isoxazolines, in-situ reaction monitoring, kinetic modeling, and density functional theory calculations have been used to probe the reaction mechanism. nih.gov These investigations support a stepwise, radical-mediated mechanism and rule out the involvement of a closed-shell [3+2] cycloaddition pathway. nih.gov

Anodic Oxidation and Reductive Cyclization Strategies

Electrochemical methods, particularly those involving anodic oxidation, offer a green and efficient alternative to traditional chemical oxidants for the synthesis of heterocyclic compounds. pku.edu.cn These methods often proceed at room temperature without the need for external oxidants, with hydrogen gas being the only byproduct, thus exhibiting high atom economy. pku.edu.cn

Anodic oxidation can be employed in the cyclization of various precursors to form the oxazole ring. For instance, the anodic oxidation of 2-(aryl)aryl phosphonic acid monoesters has been developed for the synthesis of ethoxy dibenzooxaphosphorin oxides. pku.edu.cn This process involves the anodic oxidation of a phosphonic anion to a phosphonic acid radical, which then undergoes intramolecular trapping by an aryl ring to generate an aryl radical. A subsequent oxidation at the anode leads to the final cyclized product. pku.edu.cn While this specific example does not directly yield this compound, the underlying principle of electrochemically induced intramolecular cyclization is a pertinent strategy.

Similarly, the anodic oxidation of catechol ketals provides an efficient route to triphenylene (B110318) ketals, which are precursors to hexahydroxytriphenylene derivatives. beilstein-journals.org This method avoids the use of metal salts and toxic solvents, highlighting the environmental benefits of electrochemical synthesis. beilstein-journals.org The success of this method relies on the low solubility of the trimerized product in the electrolyte, which prevents over-oxidation. beilstein-journals.org

Reductive cyclization, conversely, involves the reduction of a functional group to initiate a cyclization cascade. While specific examples leading directly to this compound are not prevalent in the provided search results, the strategy is well-established for other heterocyclic systems. For instance, the reductive cyclization of Michael adducts using reagents like SnCl₂-MeOH has been used to afford substituted isoxazolo[4,5-b]azepines in high yields. researchgate.net This demonstrates the potential of reductive methods to construct complex ring systems.

| Strategy | Key Features | Example Application | Advantages |

| Anodic Oxidation | Electrochemically driven cyclization. | Synthesis of ethoxy dibenzooxaphosphorin oxides. pku.edu.cn | Green (no chemical oxidant), high atom economy, mild conditions. pku.edu.cn |

| Reductive Cyclization | Reduction-initiated ring closure. | Synthesis of substituted isoxazolo[4,5-b]azepines. researchgate.net | Effective for constructing fused ring systems. |

One-Pot Synthesis Strategies for 4,5-Dimethyloxazoles

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste generation, and operational simplicity. A notable one-pot method for the synthesis of 2-substituted-4,5-dimethyloxazoles involves the cascade assembly of a primary amide with two molecules of acetylene gas. bsb-muenchen.deresearchgate.net This reaction is facilitated by a KOH/MeOH/DMSO catalytic triad (B1167595) at 90 °C and proceeds within 2 hours, yielding the desired products in 16–58% yields. bsb-muenchen.deresearchgate.net This approach is significant as it successfully competes with the alkaline hydrolysis of the amide starting material. bsb-muenchen.deresearchgate.net

The mechanism of this one-pot reaction is proposed to involve a cascade sequence of N-vinylation of the amide, followed by enamine-imine isomerization, imine ethynylation, and finally, an intramolecular O-vinylation to form the oxazole ring. bsb-muenchen.deresearchgate.net This method highlights the power of cascade reactions within a one-pot setting to assemble relatively complex molecules from simple precursors.

Another example of a one-pot synthesis involves the reaction of anilines with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization to produce urazole (B1197782) derivatives. organic-chemistry.org This three-step sequence occurs in a single reaction vessel without the need to isolate intermediates, offering good yields and avoiding toxic reagents. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield |

| Primary Amide, Acetylene Gas | KOH/MeOH/DMSO, 90 °C, 2 h | 2-Substituted-4,5-dimethyloxazoles | 16-58% bsb-muenchen.deresearchgate.net |

| Anilines, Ethyl Chloroformate, Ethyl Carbazate | Triethylamine, mild conditions | 4-Substituted Urazoles | 28-92% organic-chemistry.org |

Cascade Reactions for Complex Oxazole Architectures

A significant example of a cascade reaction leading to oxazole derivatives is the one-pot synthesis of 2-substituted-4,5-dimethyloxazoles from amides and acetylene, as discussed previously. bsb-muenchen.deresearchgate.net This reaction exemplifies a cascade process involving N-vinylation, isomerization, ethynylation, and intramolecular O-vinylation. bsb-muenchen.deresearchgate.net

The development of cascade reactions for synthesizing diverse heterocyclic structures is a major focus in organic synthesis. rsc.org For instance, visible-light-induced cascade reactions of α-bromoketones and benzylamines have been developed to produce a variety of biologically relevant oxazole compounds. rsc.org Furthermore, [3+2] cycloaddition reactions can be key steps in cascade sequences to generate five-membered rings, which can be part of more complex molecular frameworks with applications in medicinal chemistry. thieme-connect.com These strategies allow for the creation of significant molecular complexity from readily available starting materials. thieme-connect.com

| Reaction Type | Key Transformation | Significance |

| Amide-Acetylene Cascade | N-vinylation, isomerization, ethynylation, O-vinylation | One-pot synthesis of 2-substituted-4,5-dimethyloxazoles. bsb-muenchen.deresearchgate.net |

| Visible-Light-Induced Cascade | Photochemical activation | Access to diverse and biologically active oxazoles. rsc.org |

| [3+2] Cycloaddition Cascade | Formation of five-membered rings | Construction of complex scaffolds for medicinal applications. thieme-connect.com |

Chemical Reactivity and Transformation of 4,5 Dimethyloxazole

Reaction Mechanisms Involving the Oxazole (B20620) Ring

The oxazole ring in 4,5-dimethyloxazole can participate in several fundamental reaction types, including cycloadditions and ring-opening reactions. numberanalytics.comresearchgate.net

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electrophilic alkenes, to form pyridine (B92270) derivatives. wikipedia.org This reactivity is a key strategy for synthesizing complex heterocyclic compounds. numberanalytics.com The initial [4+2] cycloaddition yields a bicyclic intermediate with an oxygen bridge, which is often sensitive to acid. wikipedia.org

Ring-Opening Reactions: The oxazole ring can be cleaved under certain conditions. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to ring cleavage. slideshare.net Reduction of the oxazole ring can also result in ring opening to afford oxazolines or other acyclic products. tandfonline.com

Photochemical Transformations: Oxazole rings are susceptible to photolysis. tandfonline.com Irradiation of oxazole derivatives can lead to isomerization and the formation of other heterocyclic systems. tandfonline.comresearchgate.net For example, photolysis of some isoxazoles, which are isomers of oxazoles, can lead to the formation of oxazoles via intermediate species like nitrile ylides and 2H-azirines. researchgate.netacs.orgresearchgate.net

Derivatization Reactions of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of more complex molecules through various derivatization strategies. researchgate.netresearchgate.net These reactions allow for the introduction of new functional groups at different positions of the oxazole ring, enabling the creation of diverse chemical libraries.

Functionalization of the this compound ring can be achieved at the C2 position as well as at the methyl substituents.

C2-Position Functionalization: The C2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium to form a lithiated intermediate. wikipedia.org This organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. wikipedia.orgsci-hub.se For example, formylation with dimethylformamide can introduce a formyl group at the C2 position. wikipedia.org

Functionalization of Methyl Groups (Lateral Lithiation): The methyl groups at the C4 and C5 positions can also be functionalized. In a reaction known as lateral lithiation, a strong base can deprotonate one of the methyl groups to form a lithiated species, which can then react with electrophiles. cdnsciencepub.com For instance, 3,5-dimethylisoxazole (B1293586), a related compound, undergoes lateral lithiation followed by carboxylation to yield the corresponding acetic acid derivative. cdnsciencepub.com

Halogenation: Direct halogenation of the oxazole ring can be achieved. For example, 2,4-dimethyloxazole (B1585046) can be brominated at the 5-position using an electrophilic bromine source. vulcanchem.com The position of halogenation is influenced by the electronic properties of the existing substituents on the oxazole ring. vulcanchem.com

The substitution patterns of this compound are governed by the electronic nature of the oxazole ring and the influence of the methyl substituents.

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic aromatic substitution. numberanalytics.com These reactions typically occur at the C5 position, especially when electron-donating groups are present on the ring. tandfonline.comwikipedia.org The methyl groups at C4 and C5 in this compound are electron-donating, which should facilitate electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common but can occur if a good leaving group is present. tandfonline.comnumberanalytics.com The most favorable position for nucleophilic attack is the C2 position. tandfonline.comwikipedia.org For example, a halogen atom at the C2 position can be displaced by a nucleophile. numberanalytics.com

| Reaction Type | Position of Attack | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C5 | Presence of electron-donating groups. tandfonline.comwikipedia.org | Bromination of 2,4-dimethyloxazole at the 5-position. vulcanchem.com |

| Nucleophilic Substitution | C2 | Presence of a good leaving group. tandfonline.comwikipedia.org | Displacement of a halide from the C2 position by a nucleophile. numberanalytics.com |

Oxazole derivatives can undergo several types of rearrangement reactions, often under thermal or photochemical conditions, leading to the formation of isomeric structures or different heterocyclic systems.

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at the C4 position and the substituent at the C5 position exchange places. wikipedia.org

Photochemical Rearrangements: As mentioned earlier, irradiation of oxazoles can induce rearrangements. tandfonline.comresearchgate.net These transformations can involve the formal interchange of adjacent or non-adjacent ring atoms, leading to the formation of isomeric oxazoles or other heterocycles like isoxazoles. researchgate.netresearchgate.net For instance, the photochemical conversion of isoxazoles to oxazoles often proceeds through an azirine intermediate. researchgate.net

Nucleophilic and Electrophilic Substitution Patterns

Click Chemistry Applications Utilizing this compound Scaffolds

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nd.edunih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. nd.edunih.gov While direct applications of this compound in click chemistry are not extensively detailed, the functionalization of the oxazole scaffold can generate precursors for such reactions.

Computational and Theoretical Investigations of 4,5 Dimethyloxazole

Density Functional Theory (DFT) Studies on Oxazole (B20620) Derivatives

Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and reactivity of oxazole derivatives, including 4,5-dimethyloxazole. rjpbcs.comscience.gov These computational studies provide a detailed understanding of the molecule's properties at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. For this compound, the energies of these orbitals and the resulting energy gap (ΔE) have been calculated. researchgate.net

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. rjpbcs.comnih.gov Studies on methyl-substituted oxazoles have shown that the introduction of methyl groups, as in this compound, increases the energy of the HOMO with little effect on the LUMO. rjpbcs.comresearchgate.net This leads to a smaller energy gap compared to the parent oxazole molecule.

For this compound, the calculated HOMO energy is -8.780 eV and the LUMO energy is 4.854 eV, resulting in an energy gap of 13.634 eV. researchgate.net This relatively small energy gap suggests that this compound is chemically reactive. rjpbcs.comnih.gov

Table 1: Calculated Energies for this compound researchgate.net

| Parameter | Value |

| Heat of Formation (kcal/mol) | -19.95 |

| -HOMO (eV) | 8.780 |

| LUMO (eV) | 4.854 |

| ΔE (eV) | 13.634 |

| Dipole Moment (D) | 1.89 |

Source: Belaidi, S., & Mellaoui, M. (2011). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity parameters can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a small energy gap are considered soft, while those with a large gap are hard. rjpbcs.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Calculations for oxazole derivatives indicate that methyl substitution influences these parameters. frontiersin.org The lower hardness value for certain substituted oxazoles suggests increased reactivity. frontiersin.org

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry. nih.gov For this compound, these calculations confirm a planar structure for the oxazole ring. researchgate.net Conformational analysis, especially for more complex derivatives, helps identify the most stable conformers and the energy barriers between them. nih.govrsc.org

Chemical Reactivity Parameters (Chemical Potential, Global Chemical Hardness, Electrophilicity Index, Polarizability)

Quantum Chemical Calculations for Methyl Substitution Effects

Quantum chemical calculations have been specifically employed to understand the influence of methyl group substitution on the oxazole ring system. rjpbcs.com These studies systematically compare the properties of unsubstituted oxazole with its mono-, di-, and tri-methylated derivatives. rjpbcs.com

The results consistently show that methyl groups act as electron donors, which increases the electron density on the oxazole ring. rjpbcs.comresearchgate.net This increased electron density, in turn, affects the molecule's reactivity and the preferred sites for electrophilic or nucleophilic attack. rjpbcs.com For instance, in this compound, the presence of two methyl groups enhances the electron-donating effect, making it more reactive than the parent oxazole. researchgate.net

Molecular Dynamics Simulations for Oxazole Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov While specific MD simulations solely focused on this compound are not extensively documented in the provided context, such simulations are valuable for studying the behavior of oxazole-containing systems in different environments, such as in solution or within biological macromolecules. nih.govprinceton.edu These simulations can be used to investigate processes like conformational changes, solvent effects, and interactions with other molecules. nih.govaip.org For example, MD simulations have been used to study intramolecular proton transfer in photoexcited 2-(2′-hydroxyphenyl)–oxazole. aip.org

Computational Insights into Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving oxazoles. researchgate.netcolab.ws For instance, DFT calculations have been used to support the proposed mechanism for the synthesis of 2-substituted-4,5-dimethyloxazoles. colab.ws These studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. researchgate.net

One study investigated the Cornforth rearrangement of 4-acetyl-2,5-dimethyloxazole using high-dimensional neural network potentials, demonstrating the power of computational methods in predicting reaction energy profiles. aip.org Another study explored the photochemical reactions of 3,5-dimethylisoxazole (B1293586), which can lead to the formation of oxazole derivatives, providing a detailed understanding of the isomerization process. rsc.org

AI-Driven Approaches in Oxazole Research and Drug Design

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in chemical research and drug discovery, significantly accelerating the design and development of new therapeutic agents. preprints.orgmdpi.com These computational approaches are increasingly being applied to the study of heterocyclic compounds, including the oxazole scaffold, to predict biological activity, optimize molecular structures, and streamline synthesis pathways. preprints.orgeurekaselect.com

The table below provides examples of AI and machine learning models applied in the research of oxazole derivatives.

| Application Area | AI/ML Method | Target/Purpose | Reported Predictive Accuracy |

| Antiviral (VZV) | Predictive QSAR Models (OCHEM) | Identification of potent anti-VZV agents | q² = 0.87-0.9 (cross-validation); q² = 0.83-0.84 (external test set) nih.gov |

| Antiviral (HCMV) | Classification Models (ASNN, RF, XGBOOST) | Prediction of anti-HCMV activity | Balanced Accuracy (BA) = 73-79% nih.govnih.govtandfonline.com |

| Anticancer | Associative Neural Networks (ASNN) | Prediction of anticancer activity | Good accuracy for 1,3-oxazole derivatives researchgate.net |

| Antileishmanial | 2D- and 4D-QSAR | Prediction of activity against Leishmania infantum | R² = 0.90, R²pred = 0.82 (2D-QSAR); R² = 0.80, R²pred = 0.64 (4D-QSAR) mdpi.com |

| Synthesis Planning | Reinforcement Learning, Deep Neural Networks | Automation of retrosynthetic analysis and reaction prediction | Accelerates identification of feasible synthetic routes preprints.orgdrugtargetreview.com |

The integration of AI into oxazole research holds immense promise for the future. These data-driven approaches enable a more targeted and efficient exploration of the vast chemical space, facilitating the discovery of new oxazole-based drugs with improved efficacy and novel mechanisms of action. mdpi.compharmacyjournal.org

Spectroscopic Characterization Methodologies in Oxazole Research

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques used for the structural analysis of 4,5-dimethyloxazole. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum is characterized by three distinct signals. A singlet corresponding to the proton at the C2 position of the oxazole (B20620) ring, and two separate singlets for the protons of the two methyl groups attached at the C4 and C5 positions. The integration of these signals confirms the number of protons in each unique environment.

The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom. This includes the three carbons of the oxazole ring (C2, C4, and C5) and the two carbons of the methyl substituents. Predicted NMR data, often used in the absence of experimentally published spectra, provide a reliable estimation of these chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | H2 | ~7.7 | Singlet |

| ¹H | C4-CH ₃ | ~2.2 | Singlet |

| ¹H | C5-CH ₃ | ~2.0 | Singlet |

| ¹³C | C2 | ~150 | - |

| ¹³C | C4 | ~145 | - |

| ¹³C | C5 | ~135 | - |

| ¹³C | C H₃ at C4 | ~12 | - |

| ¹³C | C H₃ at C5 | ~10 | - |

Note: Data are based on predicted spectra from chemical databases and may vary from experimental values. nih.gov

Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecular framework, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. For a substituted derivative of this compound, COSY would be used to map the correlations between protons within the substituent groups and any protons coupled to the oxazole ring. nist.govthegoodscentscompany.comniph.go.jp

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon signals to which they are attached. For this compound, an HMQC spectrum would show a correlation cross-peak between the C2-H proton signal and the C2 carbon signal, as well as correlations between the methyl protons and their respective methyl carbons. nist.govthegoodscentscompany.com

Vibrational Spectroscopy: FT-IR Analysis

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (C2-H) | ~3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃) | ~2980 - 2870 |

| C=N Stretch | Oxazole Ring | ~1650 - 1590 |

| C=C Stretch | Oxazole Ring | ~1580 - 1475 |

| C-O-C Stretch | Oxazole Ring | ~1250 - 1020 |

| C-H Bend | Methyl Groups | ~1465 - 1375 |

Note: These are generalized ranges based on the FT-IR analysis of oxazole and related heterocyclic compounds.

Electronic Spectroscopy: UV-Vis and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light, which corresponds to the energy required to promote an electron to a higher energy state, while fluorescence spectroscopy measures the light emitted as the electron returns to its ground state.

For simple heterocyclic systems like this compound, the primary electronic transitions are π → π* and n → π. Studies on a vanadium complex containing a this compound-derived ligand identified intra-ligand charge transfer bands with absorption maxima at 327 nm (n → π) and 211 nm (π → π*) in acetone. nist.gov The absorption of the parent oxazole molecule is reported to be around 211 nm. While many complex oxazole derivatives are known to be highly fluorescent and are used as molecular probes, specific fluorescence data for the unsubstituted this compound is not widely reported in the literature.

Solvatochromism of Oxazole Dyes

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a common feature in donor-acceptor type dyes. While this compound itself is not a dye and is not expected to exhibit strong solvatochromism, this property is a hallmark of more complex oxazole derivatives that incorporate electron-donating and electron-withdrawing groups. In such oxazole-based dyes, a change in solvent polarity can stabilize or destabilize the ground and excited states to different extents, leading to a shift in the absorption maximum (λmax). This property is extensively utilized in the design of chemical sensors and probes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is well-documented in spectral libraries like the NIST WebBook. The spectrum shows a distinct molecular ion (M⁺) peak at an m/z of 97, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS), often using EI (HREI-MS), provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, the calculated exact mass is 97.052763847 Da, which corresponds to the molecular formula C₅H₇NO. nih.gov

Table 3: Principal Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Significance |

| EI-MS | Molecular Ion (M⁺) | m/z 97 | Confirms Molecular Weight |

| EI-MS | Key Fragment | m/z 55 | Represents a major fragmentation pathway |

| EI-MS | Key Fragment | m/z 43 | Represents a major fragmentation pathway |

| HRMS | Exact Mass | 97.052763847 Da | Confirms Elemental Composition (C₅H₇NO) |

Source: Data compiled from NIST and PubChem databases. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) of Oxazoles

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, element-specific techniques for probing the electronic structure of molecules. researchgate.netosti.gov XPS provides information about elemental composition and chemical states by measuring the binding energies of core-level electrons, while XAS reveals details about unoccupied electronic states and the local atomic structure by measuring the absorption of X-rays as a function of energy. unimi.itrsc.org

Comprehensive studies on the parent compound, oxazole, have been conducted using these methods in the gas phase to characterize its electronic properties at the carbon, nitrogen, and oxygen K-edges. osti.gov In XPS, analysis of the core-level spectra requires consideration of orbital correlation and relaxation effects for a complete and accurate description. researchgate.netosti.gov The binding energies are sensitive to the chemical environment of each atom in the heterocyclic ring.

XAS is particularly sensitive to the local coordination environment, oxidation state, and the nature of chemical bonds. unimi.itansto.gov.au For oxazole, the N and O K-edge XAS spectra are influenced by the degree of dynamical electron correlation included in theoretical models. researchgate.netosti.gov The spectra are characterized by transitions from core orbitals to unoccupied molecular orbitals (like π* and σ*), providing insight into the molecule's photochemistry. osti.gov While XAS gives detailed information on the electronic states, it has been found to be less sensitive to minor changes in molecular structure. osti.gov

The findings from these spectroscopic methods on the parent oxazole molecule provide a foundational understanding of the electronic environment of the heterocyclic core, which is fundamental to predicting the properties of its derivatives, including this compound.

| Technique | Information Obtained | Relevance to Oxazole Structure | Reference |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Core-level electron binding energies, elemental composition, chemical state. | Provides a detailed map of the electronic environment at each atom (C, N, O) in the ring. Requires considering orbital correlation for accurate analysis. | researchgate.net, osti.gov, osti.gov |

| X-ray Absorption Spectroscopy (XAS) | Unoccupied electronic states, oxidation state, local atomic structure. | Reveals the nature of unoccupied molecular orbitals (π, σ) and is sensitive to electron correlation effects, especially at the N and O K-edges. | researchgate.net, osti.gov, researchgate.net |

Auger-Meitner Electron Spectroscopy (AES) for Electronic Structure Probing

Auger-Meitner Electron Spectroscopy (AES), also known as Auger Electron Spectroscopy, is a highly sensitive technique used to study the electronic structure and decay dynamics following a core-level ionization. aip.org In the AES process, a core hole is filled by an electron from a higher energy level, and the excess energy is transferred to another electron, which is then ejected from the atom or molecule. dtu.dkchemrxiv.org This ejected "Auger electron" has a kinetic energy characteristic of the element and its chemical environment.

AES allows atomic and molecular decay channels to be probed directly. researchgate.netdtu.dk For the oxazole molecule, both normal and resonant AES have been measured and simulated to understand its electronic structure in detail. osti.govosti.gov The normal AES spectra of oxazole are reportedly dominated by a singlet excitation channel. researchgate.netosti.gov However, resonant AES, which involves an initial excitation to a bound state rather than ionization, presents a more complex picture. researchgate.net In these resonant spectra, participator decay channels are well-described by coupled-cluster theory, while spectator channels require more sophisticated theoretical models for a satisfactory description. researchgate.netosti.gov

The sensitivity of AES to changes in electronic states makes it a valuable tool for providing insight into nuclear dynamics and the relaxation pathways of excited states. osti.gov Studies suggest that AES can help elucidate the relaxation dynamics of molecules on extremely short timescales, on the order of femtoseconds. dtu.dk

| AES Type | Process Description | Key Findings for Oxazole | Reference |

|---|---|---|---|

| Normal AES | A core-ionized initial state decays into a doubly ionized final state via ejection of an Auger electron. | The spectra are dominated by a singlet excitation channel and are well-described by theory. | researchgate.net, osti.gov, osti.gov |

| Resonant AES | A core-excited initial state decays, leading to participator and spectator decay channels. | The decay process is more complex; different theoretical models are needed to describe the distinct decay channels (participator vs. spectator). | researchgate.net, osti.gov |

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two of the most common and powerful thermal analysis techniques used for material characterization. icmab.es

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. impactfactor.org This technique is particularly useful for determining the thermal stability and decomposition profile of a compound like this compound. impactfactor.org A TGA curve provides quantitative information on mass loss, which can correspond to processes such as dehydration, desolvation, or decomposition. abo.fi It helps to identify the temperature ranges in which the compound is stable and the temperatures at which it begins to degrade. impactfactor.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. abo.fi Peaks on a DTA curve indicate thermal events such as phase transitions (e.g., melting, crystallization), or chemical reactions (e.g., decomposition). scientificservices.eu An endothermic peak typically signifies melting or boiling, while an exothermic peak can indicate crystallization or decomposition. abo.fi For this compound, DTA could be used to determine its melting point, identify any polymorphic transitions, and assess its purity. Combining TGA and DTA in a simultaneous analysis (TGA-DTA) provides comprehensive insight into the thermal behavior of a material, distinguishing between thermal events with and without mass loss. abo.fi For example, melting is detected by DTA but shows no mass loss in TGA, whereas decomposition is detected by both. impactfactor.org

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. | Determination of thermal stability, decomposition temperature, and evaluation of purity (presence of volatiles). | abo.fi, impactfactor.org |

| Differential Thermal Analysis (DTA) | Measures temperature difference between sample and reference versus temperature. | Determination of melting point, crystallization temperature, and identification of phase transitions. | abo.fi, scientificservices.eu |

| Simultaneous TGA-DTA | Combines both measurements on a single sample. | Provides a comprehensive thermal profile, correlating mass loss events with endothermic or exothermic transitions. | icmab.es, abo.fi |

Applications of 4,5 Dimethyloxazole in Specialized Chemical Fields

Role in Medicinal Chemistry and Pharmaceutical Scaffolds

The 4,5-dimethyloxazole core is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aicbijournal.com Its structural features allow for various chemical modifications, making it a valuable intermediate in the design of new pharmaceutical agents. ijpsonline.com The oxazole (B20620) scaffold is present in numerous natural products and has been integrated into molecules targeting a variety of diseases. ontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies of Dimethyloxazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. semanticscholar.org For dimethyloxazole derivatives, SAR studies help in optimizing their therapeutic potential.

Key considerations in the SAR studies of oxazole derivatives include:

Substituent Variation: The type and position of substituents on the oxazole ring significantly influence biological activity. For instance, modifying the alkyl or aryl groups at the C4 and C5 positions can be compared through bioassays.

Functional Group Interconversion: Replacing a carboxylic acid group with esters or amides can affect the molecule's bioavailability.

Electronic and Steric Parameters: Multivariate regression analysis can be used to correlate electronic and steric parameters with activity trends.

In one study, a series of 5- and 6-membered ring heterocyclic replacements for the central thiazole (B1198619) ring in certain anilines were explored to vary electronic and steric interactions. nih.gov This led to the discovery of potent and selective analogues that induce autophagic cell death in specific cancer cells. nih.gov Another study focused on replacing a phenyl ring with isosteric thiophene (B33073) to improve ligand efficiency and relax steric interactions. acs.org

Molecular Hybridization Techniques

Molecular hybridization involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced activity and reduced side effects. This technique has been applied to design novel compounds based on the this compound scaffold.

For example, a series of indole-chalcone based benzopyran hybrid compounds were designed to inhibit DNA ligation and cell proliferation. mdpi.com Another study reported the synthesis of isoxazolyl thiazolyl benzimidazole (B57391) hybrids, demonstrating the utility of combining different heterocyclic systems to explore new therapeutic possibilities.

Pharmacological Activities of Oxazole-Based Compounds (General Context)

Oxazole derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. ontosight.aiontosight.airesearchgate.net These activities are attributed to their ability to interact with various biological targets through mechanisms like hydrogen bonding and hydrophobic interactions.

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of microbial diseases and drug resistance. cbijournal.com Oxazole derivatives have shown promise in this area. ontosight.aiontosight.ai

Novel 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives have been synthesized and screened for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. cbijournal.com Some of these compounds exhibited good antimicrobial activity. cbijournal.com Similarly, novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives have demonstrated antibacterial and antifungal properties. cbijournal.com

In one study, the antifungal activity of synthesized compounds was tested against C. albicans, A. niger, and A. clavatus. cbijournal.com Certain compounds showed higher activity against C. albicans compared to standard drugs. cbijournal.com Schiff bases derived from 2-(p-aminobenzenesulphonamido)-4,5-dimethyloxazole have also been studied for their antibacterial and antifungal activities. ajrconline.org

Table 1: Antimicrobial and Antifungal Activity of Selected Oxazole Derivatives

| Compound Type | Target Organisms | Activity Noted |

| 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Good antimicrobial activity for some derivatives. cbijournal.com |

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | Gram-positive and Gram-negative bacteria, Plasmodium falciparum | Good antimicrobial and antimalarial activity for some derivatives. cbijournal.com |

| Schiff bases of 2-(p-aminobenzenesulphonamido)-4,5-dimethyloxazole | Escherichia coli, Staphylococcus aureus, Proteus mirabilis, Bacillus thuringiensis, Penicillium chrysogenum, Aspergillus niger, Fusarium oxysporum | Found to be quite active. ajrconline.org |

| Quinazolinone derivatives | Gram-negative bacteria, C. albicans, A. niger | Better bacteriostatic activity against Gram-negative bacteria and good activity against fungi. nih.gov |

This table is for informational purposes and does not include an exhaustive list of all research findings.

The oxazole scaffold is a key component in many molecules with anticancer properties, targeting various pathways involved in cancer cell proliferation and survival. ontosight.aiontosight.ai

Derivatives of 4,5-dimethyl-oxazole-2-carboxylic acid (DMOCA) have been investigated for their cytotoxic effects on cancer cell lines such as fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549). DMOCA itself showed significant growth inhibition, and certain derivatives exhibited enhanced activity. The mechanism of action for some of these compounds involves inducing apoptosis and cell cycle arrest.

Recent reviews highlight the potential of oxazole derivatives as anticancer agents, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines. researchgate.net These derivatives can inhibit novel targets such as STAT3 and G-quadruplex, as well as tubulin protein, leading to apoptosis in cancer cells. researchgate.net